molecular formula C40H76 B13852494 Tocopherol EP Impurity D

Tocopherol EP Impurity D

Cat. No.: B13852494
M. Wt: 557.0 g/mol
InChI Key: ZIXCQUUPXRSTEB-VJRWTCCYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tocopherol EP Impurity D is one of the impurities found in Vitamin E. It is known for its antioxidant activity, which plays a crucial role in protecting cells from oxidative stress. This compound is often studied in the context of pharmaceutical research and development, particularly in the quality control of Vitamin E products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tocopherol EP Impurity D typically involves the modification of tocopherol structures. One common method includes the use of flash chromatography for purification, followed by high-performance liquid chromatography (HPLC) to assess sample purity . The reaction conditions often involve the use of solvents like heptane and ethyl acetate, with specific flow rates and column types to achieve the desired purity levels.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale purification processes. These processes are designed to ensure that the impurity is isolated with high purity, often exceeding 98% . The use of advanced chromatographic techniques and stringent quality control measures are essential to achieve this level of purity.

Chemical Reactions Analysis

Types of Reactions: Tocopherol EP Impurity D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for understanding its behavior and stability under different conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride are often used.

    Substitution: Halogenation reactions may involve reagents like bromine or chlorine.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of quinones, while reduction can yield hydroquinones.

Scientific Research Applications

Tocopherol EP Impurity D has a wide range of applications in scientific research:

    Chemistry: It is used as a reference standard in the analysis of Vitamin E products.

    Biology: Its antioxidant properties are studied for their potential to protect cells from oxidative damage.

    Medicine: Research explores its role in preventing degenerative diseases such as cardiovascular diseases and cancer.

    Industry: It is used in the quality control of pharmaceutical products to ensure the purity and efficacy of Vitamin E formulations.

Mechanism of Action

The primary mechanism of action of Tocopherol EP Impurity D is its antioxidant activity. It scavenges reactive oxygen species (ROS) and prevents lipid peroxidation, thereby protecting cellular components from oxidative damage . This activity is mediated through its interaction with polyunsaturated fatty acids and other cellular antioxidants, enhancing the overall antioxidant defense system.

Comparison with Similar Compounds

    Alpha-Tocopherol: The most active form of Vitamin E with the highest biological activity.

    Beta-Tocopherol: Similar structure but with lower antioxidant activity.

    Gamma-Tocopherol: Known for its anti-inflammatory properties.

    Delta-Tocopherol: Exhibits strong antioxidant activity but is less abundant in nature.

Uniqueness: Tocopherol EP Impurity D is unique due to its specific structural modifications, which differentiate it from other tocopherols. These modifications can influence its antioxidant activity and stability, making it a valuable compound for research and quality control purposes.

Properties

Molecular Formula

C40H76

Molecular Weight

557.0 g/mol

IUPAC Name

(12E,14E,18E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-12,14,18-triene

InChI

InChI=1S/C40H76/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h15,21-22,25,33-34,37-40H,11-14,16-20,23-24,26-32H2,1-10H3/b25-15+,35-21+,36-22+

InChI Key

ZIXCQUUPXRSTEB-VJRWTCCYSA-N

Isomeric SMILES

CC(C)CCCC(C)CCCC(C)CCC/C(=C/CC/C=C(\C)/C=C/CC(C)CCCC(C)CCCC(C)C)/C

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(=CCCC=C(C)C=CCC(C)CCCC(C)CCCC(C)C)C

Origin of Product

United States

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